3-(Trifluoromethyl)biphenyl
Overview
Description
3-(Trifluoromethyl)biphenyl is a chemical compound that consists of a biphenyl structure with a trifluoromethyl group attached to the third carbon of one of the phenyl rings. This structural motif is found in various chemical compounds and can impart unique physical and chemical properties due to the presence of the trifluoromethyl group.
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)biphenyl has been achieved through a modified Gomberg condensation, which involves the reaction of 3-trifluoromethylaniline with t-BuNO_2 as a diazotization reagent and copper as a catalyst at 40 °C for 5 hours . This method provides a straightforward approach to the compound, and the structure was confirmed using ^1H NMR, ^13C NMR, and IR spectroscopy.
Molecular Structure Analysis
The molecular structure of compounds related to 3-(Trifluoromethyl)biphenyl has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, the molecular geometry and vibrations of 3-trifluoromethylphenol, a related compound, were investigated using quantum chemical calculations and vibrational spectroscopy . Additionally, the structural parameters of fluorinated terphenyl compounds have been reported with reasonable agreement between experimental (SC-XRD) and theoretical (DFT) investigations .
Chemical Reactions Analysis
The reactivity of the trifluoromethyl group in such biphenyl compounds can lead to the formation of various derivatives. For example, a general route to 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes has been reported, showcasing the versatility of the trifluoromethyl group in facilitating the introduction of sulfur-containing heterocycles .
Physical and Chemical Properties Analysis
The presence of the trifluoromethyl group can significantly influence the physical and chemical properties of biphenyl compounds. For instance, novel polyimides derived from a diamine containing a 3,5-bis(trifluoromethyl)phenyl group exhibit good solubility in polar organic solvents and outstanding thermal and mechanical properties . The trifluoromethyl group can also affect the nonlinear optical properties of related compounds, as seen in the substantial computational analysis of fluorinated terphenyls, which showed significant potential as efficient third-order nonlinear optical molecules .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 3-(Trifluoromethyl)biphenyl has been synthesized from 3-trifluoromethylaniline using modified Gomberg condensation, showcasing its preparative feasibility and structural characterization through NMR and IR techniques (Yuan-bin, 2005).
- Catalytic Applications : It finds applications in catalytic processes, such as the palladium-catalyzed amination of aryl chlorides, bromides, and triflates, where its derivatives act as efficient catalysts (Wolfe et al., 2000).
Material Science and Engineering
- Polymer Synthesis : 3-(Trifluoromethyl)biphenyl derivatives are used in synthesizing aromatic 3F polymers with significant applications in gas transport, demonstrating high thermal stability and solubility in chlorinated solvents (Guzmán-Gutiérrez et al., 2008).
- Organic Electronics : It contributes to the development of organic light-emitting diodes (OLEDs) by forming stable, high-performance host materials, indicating its potential in the field of advanced electronic materials (Gao et al., 2015).
Photoredox Catalysis
- Radical Fluoromethylation : In photoredox catalysis, 3-(Trifluoromethyl)biphenyl derivatives are used for radical fluoromethylation of carbon-carbon multiple bonds, showcasing their role in developing new fluoromethylations in organic chemistry (Koike & Akita, 2016).
Molecular Mechanics
- Structural Analysis : The molecule is used in molecular mechanics studies, such as in the MM3 force field for hydrocarbons, where its van der Waals' potentials and crystal data are analyzed to understand structural and energetic aspects of aromatic hydrocarbons (Lii & Allinger, 1989).
Chemical Research and Organic Synthesis
- Versatile Reactions : It is involved in various chemical reactions, such as electrophilic trifluoromethylating reactions and substitution patterns in biphenyls, providing insights into the chemical behavior and applications of trifluoromethylated compounds (Umemoto & Ishihara, 1993).
Scientific Research Applications of 3-(Trifluoromethyl)biphenyl
Synthesis and Chemical Properties
- Synthesis Techniques : 3-(Trifluoromethyl)biphenyl was synthesized from 3-trifluoromethylaniline using a modified Gomberg condensation process, utilizing t-BuNO_2 as a diazotization reagent and copper as a catalyst. The structure was confirmed through 1H NMR, 13C NMR, and IR spectroscopy, highlighting its successful synthesis and structural characterization (Lin Yuan-bin, 2005).
Applications in Catalysis
- Catalytic Reactions : 3-(Trifluoromethyl)biphenyl derivatives have been used in developing catalyst systems for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. These systems demonstrate effective catalytic properties, essential for various organic reactions (Wolfe et al., 2000).
Material Science and Polymer Chemistry
- Polymer Development : Research has focused on creating aromatic 3F polymers derived from condensations involving 3-(Trifluoromethyl)biphenyl. These polymers are noted for their high thermal stability and advantageous gas transport properties, making them suitable for various industrial applications (Guzmán-Gutiérrez et al., 2008).
Photoredox Catalysis
- Photocatalysis : 3-(Trifluoromethyl)biphenyl derivatives are significant in photoredox catalysis, particularly for the fluoromethylation of carbon-carbon multiple bonds. This application is crucial in synthetic organic chemistry, offering new methodologies for fluoromethylations (Koike & Akita, 2016).
Molecular Mechanics
- Molecular Mechanics Studies : The compound has been used in molecular mechanics studies, specifically in the MM3 force field for hydrocarbons. It serves as a model compound for studying the van der Waals' potentials and crystal data of aromatic hydrocarbons (Lii & Allinger, 1989).
Safety And Hazards
Future Directions
The development of efficient and versatile methods for introducing the CF3 group into various organic molecules, including 3-(Trifluoromethyl)biphenyl, is an active area of research . The focus is on scalable, inexpensive, and operationally simple protocols for fluorine incorporation, which is of utmost importance for modern pharmaceutical, agrochemical, and specialty chemical production .
properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3/c14-13(15,16)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEZJIBNKVIUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396619 | |
Record name | 1-phenyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)biphenyl | |
CAS RN |
366-04-1 | |
Record name | 1-phenyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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